1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene
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Overview
Description
1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where the benzene ring is substituted with a bromo group at the 1-position and a 2-bromo-1-ethoxyethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the electrophilic aromatic substitution reaction, where benzene is first brominated to form bromobenzene. This intermediate can then undergo further reactions to introduce the 2-bromo-1-ethoxyethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxyethyl group can undergo oxidation or reduction, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the ethoxyethyl group can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the ethoxyethyl group can undergo nucleophilic attacks. These interactions lead to the formation of different intermediates and products, depending on the reaction conditions .
Comparison with Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but with an ethyl group instead of the 2-bromo-1-ethoxyethyl group.
1-Bromo-4-(2-phenylethyl)benzene: Contains a phenylethyl group instead of the ethoxyethyl group.
Uniqueness: 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene is unique due to the presence of both bromine atoms and the ethoxyethyl group, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H12Br2O |
---|---|
Molecular Weight |
308.01 g/mol |
IUPAC Name |
1-bromo-4-(2-bromo-1-ethoxyethyl)benzene |
InChI |
InChI=1S/C10H12Br2O/c1-2-13-10(7-11)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
RMQRWFFTLYLVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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